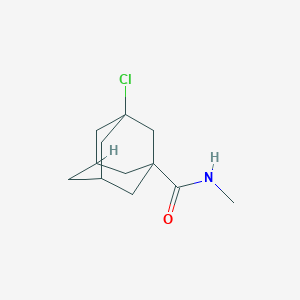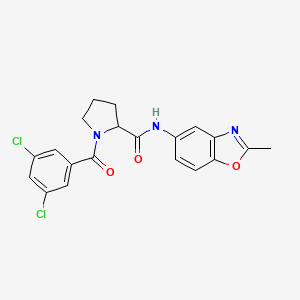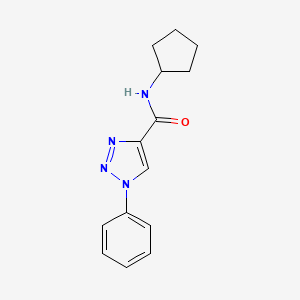
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide, also known as DBF, is a small molecule compound that has been the focus of scientific research due to its potential therapeutic applications. DBF is a synthetic compound that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and survival. N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the protection of neurons from oxidative stress and inflammation, and the regulation of oxidative stress and inflammation through the activation of the Nrf2 pathway. N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide has several advantages for lab experiments, including its small size, synthetic accessibility, and potential for therapeutic applications. However, N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
Future research on N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide may include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacological properties. Other future directions may include the development of derivatives of N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide with improved solubility and reduced toxicity, as well as the investigation of its mechanism of action and potential interactions with other drugs.
Méthodes De Synthèse
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide has been synthesized through a variety of methods, including the reaction of 2,3-dihydro-1-benzofuran with 1-methylpyrrole-2-carboxylic acid chloride in the presence of a base. Other methods include the use of palladium-catalyzed coupling reactions and the use of iron-catalyzed cross-coupling reactions. The synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide has been optimized to improve yields and reduce the use of toxic reagents.
Applications De Recherche Scientifique
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide has been studied for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide inhibits the growth of cancer cells in vitro and in vivo. N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Other potential applications of N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide include its use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16-7-2-3-12(16)14(17)15-11-4-5-13-10(9-11)6-8-18-13/h2-5,7,9H,6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYTXNMDJNWYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)


![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide](/img/structure/B7558430.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)

![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)

![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)
